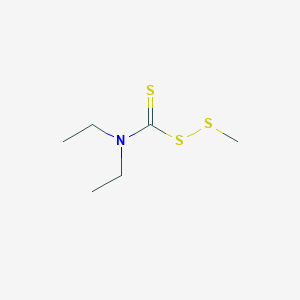

Diethyldithiocarbamic acid methanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22158-12-9 |

|---|---|

Molecular Formula |

C6H13NS3 |

Molecular Weight |

195.4 g/mol |

IUPAC Name |

methylsulfanyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C6H13NS3/c1-4-7(5-2)6(8)10-9-3/h4-5H2,1-3H3 |

InChI Key |

KDSKYZOAVKDCNN-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=S)SSC |

Canonical SMILES |

CCN(CC)C(=S)SSC |

Synonyms |

DEDCMT diethyldithiocarbamic acid methanethiol |

Origin of Product |

United States |

Contextualization Within Dithiocarbamate Chemistry and Biochemistry

Dithiocarbamates are a class of organosulfur compounds characterized by the presence of a dithiocarbamate (B8719985) functional group, with the general formula R₂NC(S)S⁻. These compounds are typically synthesized from a secondary amine, carbon disulfide, and a base. nih.gov They are known for their ability to act as chelating agents, readily forming complexes with a variety of metal ions. researchgate.net This chelating property is fundamental to many of their biological and industrial applications.

Diethyldithiocarbamic acid methanethiol (B179389), or S-methyl diethyldithiocarbamate (B1195824), is the S-methyl ester of diethyldithiocarbamic acid. caymanchem.comnist.gov Its formation involves the methylation of the sulfur atom in the dithiocarbamate group. nih.gov This structural modification from the parent acid or its salts significantly alters its chemical properties and biological activity. The synthesis of such S-alkyl dithiocarbamates can be achieved through various methods, including the one-pot reaction of amines, carbon disulfide, and alkyl halides. organic-chemistry.org

The table below outlines the key chemical identifiers for S-methyl-N,N-diethyldithiocarbamate.

| Identifier | Value |

| IUPAC Name | S-Methyl N,N-diethylcarbamodithioate |

| Molecular Formula | C₆H₁₃NS₂ |

| Molecular Weight | 163.3 g/mol |

| CAS Number | 686-07-7 |

Historical Perspective of Its Discovery and Initial Research Trajectories

The initial interest in Diethyldithiocarbamic acid methanethiol (B179389) arose from studies on the metabolism of disulfiram (B1670777), a drug used for the management of alcohol dependence. nih.gov Early research in the 1970s identified this methyl ester as a significant metabolite of disulfiram in vivo. nih.gov These initial investigations focused on elucidating the biotransformation pathways of disulfiram and its primary metabolite, diethyldithiocarbamic acid (DDTC).

Role As a Derivative and Mechanistic Probe in Biochemical Pathways

Strategies for the Synthesis of Diethyldithiocarbamic Acid Methanethiol and its Precursors

The synthesis of methyl diethyldithiocarbamate typically proceeds from its precursor, sodium diethyldithiocarbamate. The formation of this precursor is a foundational reaction, achieved by treating carbon disulfide with diethylamine (B46881) in the presence of sodium hydroxide. wikipedia.org This reaction forms the water-soluble salt, which serves as the primary starting material for subsequent transformations. wikipedia.orgwikipedia.org

General Precursor Synthesis: CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O wikipedia.org

S-Acylation of Sodium Diethyldithiocarbamate with Methylating Agents

The most direct route to methyl diethyldithiocarbamate is the S-alkylation (specifically, S-methylation) of the sodium diethyldithiocarbamate salt. wikipedia.org This process involves a nucleophilic substitution reaction where the dithiocarbamate (B8719985) anion acts as the nucleophile, attacking an appropriate methylating agent. wikipedia.org A variety of methylating agents have been utilized for this transformation. The selection of the agent can be influenced by reaction conditions and desired efficiency. researchgate.netnih.gov

For instance, dimethyl sulfate (B86663) is an effective methylating agent for this purpose, leading to the formation of the methyl ester. wikipedia.org Other documented methylating agents used in research contexts include [¹⁴C]methylnitrosourea and [¹⁴C]nitrosoacetoxymethylmethylamine, particularly in studies investigating metabolic pathways. nih.gov In biological systems, the S-methylation of diethyldithiocarbamate is catalyzed by enzymes such as thiol methyltransferase (TMT) and thiopurine methyltransferase (TPMT), using S-adenosyl-L-methionine as the methyl donor. nih.gov

| Methylating Agent | Context/Reaction | Reference |

|---|---|---|

| Dimethyl sulfate ((CH₃O)₂SO₂) | General synthetic preparation | wikipedia.org |

| Methylnitrosourea (MNU) | In vitro formation studies | nih.gov |

| Nitrosoacetoxymethylmethylamine (NAMM) | In vitro formation studies | nih.gov |

| S-adenosyl-L-methionine (SAM) | Enzymatic methylation in biological systems | nih.gov |

Aminolysis of O,S-Dimethyl Dithiocarbonate

While the S-alkylation of sodium diethyldithiocarbamate is the most prevalent synthetic method, other strategies can be considered. The aminolysis of dithiocarbonates represents a potential, though less commonly cited, route for forming dithiocarbamates. In this hypothetical approach, a dithiocarbonate ester, such as O,S-dimethyl dithiocarbonate, would react with diethylamine. The reaction would proceed via nucleophilic attack of the amine on the thiocarbonyl carbon, leading to the displacement of a methoxide (B1231860) or methanethiolate (B1210775) leaving group to form the desired methyl diethyldithiocarbamate. The greater nucleophilicity of nitrogen in the amine compared to the oxygen or sulfur in the dithiocarbonate drives the reaction. uni-muenchen.de

Synthesis via Reaction of Sulfhydryl Compounds with Diethyldithiocarbamic Acid Derivatives

Dithiocarbamic acids, which exist in equilibrium with their amine and carbon disulfide precursors, are themselves sulfhydryl compounds. researchgate.net These in situ-generated dithiocarbamic acids can react with various electrophiles. A notable example is the three-component, catalyst-free thiol-ene reaction where dithiocarbamic acid undergoes a Markovnikov hydrothiolation of an unactivated alkene. organic-chemistry.org Similarly, dithiocarbamates can be synthesized in one-pot procedures through the condensation of an amine, carbon disulfide, and a Michael acceptor, proceeding under solvent-free conditions. organic-chemistry.org This demonstrates the utility of the dithiocarbamic acid intermediate as a reactive sulfhydryl species for forming C-S bonds. organic-chemistry.orgorganic-chemistry.org

pH-Controlled Synthesis Techniques for Dithiocarbamate Analogues

The synthesis of dithiocarbamates, including the precursor sodium diethyldithiocarbamate, is highly sensitive to pH. Dithiocarbamates are generally stable in alkaline conditions but are susceptible to acid-catalyzed hydrolysis, which leads to their decomposition back into the constituent amine and carbon disulfide. mdpi.comchemicalbook.com This instability in acidic media underscores the importance of pH control during synthesis. chemicalbook.com

A patented synthesis technique for dithiocarbamates highlights a method where controlling the pH of the reaction system to a specific range of 6.0 to 8.0 significantly increases the conversion rate and improves product quality. google.com The process involves the reaction of carbon disulfide, an amine, and an alkali lye, with careful regulation of temperature and pH to optimize the formation of the dithiocarbamate product. google.com

| Parameter | Controlled Value/Range | Purpose | Reference |

|---|---|---|---|

| Reaction System pH | 6.0 - 8.0 (Optimal reported at 6.5, 7.0, or 7.5) | Increase conversion rate, improve product quality | google.com |

| Medium | Alkaline | Ensure stability of the dithiocarbamate product | mdpi.com |

Reaction Mechanisms and Intermediate Characterization

Nucleophilic Substitution Reactions Involving Diethyldithiocarbamate Moiety

The formation of methyl diethyldithiocarbamate via the S-methylation of its sodium salt is a classic example of a nucleophilic substitution reaction, typically proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orglibretexts.orglibretexts.org In this reaction, the diethyldithiocarbamate anion, [ (C₂H₅)₂NCS₂ ]⁻, serves as a potent sulfur-centered nucleophile. uni-muenchen.de

The mechanism involves the attack of one of the electron-rich sulfur atoms of the dithiocarbamate anion on the electrophilic methyl carbon of a methylating agent (e.g., methyl iodide or dimethyl sulfate). This occurs in a single, concerted step where the nucleophile attacks as the leaving group (e.g., iodide or methyl sulfate anion) departs. libretexts.org

Mechanism: (C₂H₅)₂NCS₂⁻ + CH₃-X → (C₂H₅)₂NC(S)SCH₃ + X⁻ (where X is a leaving group like I, Br, or OSO₃CH₃)

Systematic studies have quantified the high nucleophilicity of dithiocarbamate anions. uni-muenchen.de Compared to analogous oxygen-centered nucleophiles of similar basicity, sulfur-centered nucleophiles like dithiocarbamates are significantly more reactive. uni-muenchen.de The dithiocarbamate anions are approximately one order of magnitude more nucleophilic than corresponding dithiocarbonate ions, an effect attributed to the lower electronegativity and greater +M (mesomeric) effect of the nitrogen atom compared to the oxygen atom in dithiocarbonates. uni-muenchen.de This inherent high nucleophilicity makes the S-alkylation of sodium diethyldithiocarbamate an efficient and widely used synthetic transformation. wikipedia.orgwikipedia.org

Isomerization Pathways of this compound

The compound "this compound" refers to a mixed disulfide with the structure Et₂NC(S)S-SCH₃. While this specific mixed disulfide is not extensively documented, its potential for isomerization into the more stable S-methyl-N,N-diethyldithiocarbamate (Et₂NC(S)SCH₃) is a critical aspect of its chemistry. This isomerization represents a rearrangement from a disulfide linkage to a thioester-like structure.

The primary driving force for such an isomerization is the inherent instability of the S-S bond in the mixed disulfide compared to the C-S bond in the S-methyl isomer. The dithiocarbamate moiety possesses resonance structures that delocalize the nitrogen lone pair electrons, which can influence the stability of adjacent bonds. nih.gov The thioureide resonance form, in particular, contributes to the electronic character of the dithiocarbamate group. nih.gov

The isomerization can be conceptualized as a nucleophilic attack of one of the sulfur atoms of the dithiocarbamate group onto the methyl group, with the other sulfur atom acting as a leaving group. This process would be influenced by factors such as solvent polarity and the presence of catalysts.

Formation of Mixed Disulfides and their Stability

Mixed disulfides of diethyldithiocarbamic acid are formed through the reaction of a diethyldithiocarbamate salt with a sulfenyl halide or by thiol-disulfide exchange reactions. In the context of "this compound," this would involve the reaction of a diethyldithiocarbamate with a methanethiol-derived electrophile or the reaction of diethyldithiocarbamic acid with a methyl-containing disulfide.

The stability of mixed disulfides containing the diethyldithiocarbamoyl group is influenced by the nature of the other sulfur-bound substituent. Dithiocarbamates are known to form stable complexes with a variety of metals, a property attributed to the strong chelating ability of the two sulfur atoms. nih.govnih.gov However, the stability of the disulfide bond in mixed disulfides is generally lower than that of the corresponding symmetrical disulfides.

The formation of mixed disulfides is a key reaction for many thiol-containing compounds in biological and industrial systems. nih.govnih.gov While specific studies on the stability of diethyldithiocarbamoyl-S-methyl disulfide are scarce, the general principles of disulfide chemistry suggest that it would be susceptible to cleavage and rearrangement, particularly in the presence of nucleophiles or under conditions that favor radical formation.

Computational Studies on Synthetic Routes and Energetics

Direct computational studies on the synthetic routes and energetics of this compound are not prominently featured in the surveyed literature. However, computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the structure and bonding in related dithiocarbamate complexes. mdpi.com These studies provide insights into the electronic properties and bond characteristics that would be relevant to the stability and reactivity of the mixed disulfide.

For instance, computational analyses of metal-dithiocarbamate complexes have elucidated the nature of the metal-sulfur bonds and the influence of substituents on the electronic structure of the dithiocarbamate ligand. mdpi.com Such studies have shown that the bonding around the central atom in dithiocarbamate complexes can be asymmetric. mdpi.com

In the absence of specific data for this compound, we can infer some energetic considerations from related compounds. The disulfide bond (S-S) in a compound like dimethyl disulfide has a bond dissociation energy of approximately 74 kcal/mol. The carbon-sulfur (C-S) bond in methanethiol is around 73 kcal/mol. These values provide a baseline for the energies involved in the isomerization process. A computational study would be necessary to determine the precise activation energy for the isomerization of the mixed disulfide to the S-methyl isomer.

Table 1: Related Compound Bond Energies

| Bond | Compound | Bond Dissociation Energy (kcal/mol) |

| C-S | Methanethiol | ~73 |

| S-S | Dimethyl disulfide | ~74 |

This table presents approximate bond dissociation energies for related compounds to provide context for the energetics of the bonds in this compound. Data is generalized from standard chemical resources.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the chemical identification of S-methyl N,N-diethyldithiocarbamate. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of S-methyl N,N-diethyldithiocarbamate. The expected proton (¹H) and carbon-13 (¹³C) NMR spectra would exhibit characteristic signals corresponding to the ethyl and S-methyl groups attached to the dithiocarbamate core.

¹H NMR: The proton spectrum is anticipated to show three distinct sets of signals. The two ethyl groups (-N(CH₂CH₃)₂) would produce a quartet for the methylene (B1212753) protons (-CH₂) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) from coupling with the methylene protons. The S-methyl group (-SCH₃) would appear as a sharp singlet, as it has no adjacent protons to couple with. Due to hindered rotation around the C-N bond, which has partial double bond character, the signals for the two ethyl groups may be non-equivalent, potentially leading to more complex multiplets or separate signals for each group, although this is not always observed at room temperature in similar compounds. pharmaffiliates.com

¹³C NMR: The carbon spectrum provides a count of the unique carbon atoms in the molecule. Four distinct signals are expected: one for the S-methyl carbon, one for the ethyl methyl carbons, one for the ethyl methylene carbons, and one for the thiocarbonyl carbon (C=S). The thiocarbonyl carbon is characteristically deshielded and appears significantly downfield, often in the range of 190-210 ppm. wisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for S-methyl N,N-diethyldithiocarbamate

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- (Ethyl) | ~ 3.8 - 4.0 | Quartet (q) |

| ¹H | -S-CH₃ (Methyl) | ~ 2.6 | Singlet (s) |

| ¹H | -CH₃ (Ethyl) | ~ 1.2 - 1.4 | Triplet (t) |

| ¹³C | C=S (Thiocarbonyl) | ~ 200 | - |

| ¹³C | -CH₂- (Ethyl) | ~ 45 - 50 | - |

| ¹³C | -S-CH₃ (Methyl) | ~ 18 - 22 | - |

Note: Predicted values are based on general NMR principles and data from structurally related compounds. wisc.edumdpi.comsigmaaldrich.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation. The spectrum of S-methyl N,N-diethyldithiocarbamate is characterized by several key absorption bands. The most significant of these is the "thioureide" band, representing the C-N stretching vibration, which possesses partial double-bond character. This band is typically strong and appears in the 1450-1550 cm⁻¹ region. researchgate.netresearchgate.net Other important vibrations include the C-H stretching of the alkyl groups, as well as C-S and C=S stretching modes.

Table 2: Principal FT-IR Absorption Bands for S-methyl N,N-diethyldithiocarbamate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Alkyl (Ethyl, Methyl) |

| 1450 - 1550 | C-N Stretch (Thioureide) | N-C=S |

| ~ 1250 | C-S Stretch | S-C=S |

Note: Wavenumbers are based on characteristic values for dithiocarbamate compounds and their metal complexes. researchgate.netresearchgate.netinorgchemres.org

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation pattern of the compound, providing further structural evidence. For S-methyl N,N-diethyldithiocarbamate (C₆H₁₃NS₂, MW = 163.3 g/mol ), the electron ionization (EI) mass spectrum shows a distinct molecular ion peak (M⁺) at m/z 163. nist.govnih.govnih.gov

The fragmentation pattern is characteristic of dithiocarbamate esters. The most prominent fragment ion typically arises from the α-cleavage of an ethyl group, leading to the loss of a methyl radical (•CH₃) followed by the loss of ethene, resulting in a base peak at m/z 116. Another significant fragmentation pathway involves the cleavage of the S-methyl bond, producing the [M-SCH₃]⁺ fragment.

Table 3: Major Ions in the Electron Ionization Mass Spectrum of S-methyl N,N-diethyldithiocarbamate

| m/z (Mass/Charge Ratio) | Proposed Fragment | Formula |

|---|---|---|

| 163 | Molecular Ion [M]⁺ | [C₆H₁₃NS₂]⁺ |

| 116 | [M - CH₂CH₃ + H]⁺ or [C₂H₅NCS₂]⁺ | [C₃H₆NS₂]⁺ |

| 88 | [N(C₂H₅)₂]⁺ | [C₄H₁₀N]⁺ |

Source: Data compiled from the NIST WebBook for CAS 686-07-7. nist.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating S-methyl N,N-diethyldithiocarbamate from complex mixtures and for its precise quantification, particularly in research involving biological samples or environmental monitoring.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a highly effective method for the analysis of S-methyl N,N-diethyldithiocarbamate. In many research applications, the compound is analyzed as the methylated derivative of its parent compound, sodium diethyldithiocarbamate.

One established research method involves treating a plasma sample with a deuterated methylating agent, such as deuteromethyl iodide. This converts the parent compound, sodium diethyldithiocarbamate, into its deuterated methyl ester, which can then be co-extracted with the naturally occurring S-methyl metabolite. nist.gov This approach allows for the use of the deuterated compound as an internal standard, improving quantitative accuracy. The analysis by GC-MS using selected-ion monitoring (SIM) provides high specificity and sensitivity for detecting both the analyte and the internal standard. nist.gov

Table 4: Typical Parameters for GC-MS Analysis

| Parameter | Description |

|---|---|

| Derivatization Agent | Methyl Iodide (or deuterated analogue) |

| Extraction Solvent | Chloroform or other organic solvents |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (MS) |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |

Note: Parameters are based on established methods for analyzing dithiocarbamate metabolites. nist.gov

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of S-methyl N,N-diethyldithiocarbamate. Research methods often employ reversed-phase chromatography, where the compound is separated on a non-polar stationary phase.

In a common research application, dithiocarbamates in a sample are first derivatized to their corresponding methyl esters using methyl iodide. nih.gov The resulting S-methyl N,N-diethyldithiocarbamate can then be separated and quantified. An early method detailed the analysis of "methyldiethyldithiocarbamate" from plasma following derivatization with methyl iodide and extraction into chloroform. The separation was achieved on a C-8 column with an acetonitrile (B52724) and acetate (B1210297) buffer mobile phase, followed by UV detection.

Table 5: Exemplary HPLC Research Method Parameters

| Parameter | Condition |

|---|---|

| Derivatization | Methyl Iodide treatment of the parent compound |

| Stationary Phase | C8 or C18 reversed-phase column |

| Mobile Phase | Acetonitrile : Acetate Buffer (pH 4) (65:35) |

| Flow Rate | 2.5 mL/min |

| Detection | UV at 276 nm |

Note: This method is adapted from a published research application for analyzing the metabolite in plasma.

More modern methods utilize Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for even greater sensitivity and selectivity, which is particularly valuable in metabolism and pharmacokinetic studies. nih.gov

Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) for Complex Mixture Analysis

The analysis of diethyldithiocarbamic acid methyl ester, also known as S-methyl N,N-diethyldithiocarbamate, in complex matrices such as plasma or urine, presents a significant analytical challenge due to the presence of numerous endogenous and exogenous compounds. nih.gov LC-HRMS/MS provides a robust solution for this challenge by combining the superior separation capabilities of liquid chromatography with the high mass accuracy and fragmentation capabilities of tandem mass spectrometry. nih.govresearchgate.net

High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, allow for the determination of the elemental composition of the parent ion and its fragments with a high degree of confidence, which is crucial for the unambiguous identification of the analyte in a complex background. researchgate.netlcms.cz The high resolving power of these instruments helps to differentiate the analyte from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.

In a typical LC-HRMS/MS workflow for the analysis of diethyldithiocarbamic acid methyl ester, the sample is first subjected to a chromatographic separation, usually on a reverse-phase column. nih.gov The separated components are then introduced into the mass spectrometer, where they are ionized, most commonly by electrospray ionization (ESI) in positive ion mode. The protonated molecule of diethyldithiocarbamic acid methyl ester ([M+H]⁺) is then selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. These fragment ions are then analyzed in the second stage of the mass spectrometer, providing a unique fragmentation pattern that serves as a fingerprint for the compound.

The table below summarizes typical parameters for an LC-HRMS/MS method for the analysis of diethyldithiocarbamic acid methyl ester in a complex mixture.

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | TOF or Orbitrap |

| Scan Mode | Full Scan and Tandem MS (MS/MS) |

| Precursor Ion (m/z) | 164.0566 ([C6H14NS2]⁺) |

| Collision Energy | Optimized for fragmentation |

Application of Analytical Techniques in Mechanistic Studies

The application of advanced analytical techniques, particularly LC-HRMS/MS, has been instrumental in elucidating the mechanistic pathways involving diethyldithiocarbamic acid methyl ester and its parent compound, disulfiram. nih.gov These studies often focus on understanding the bioactivation of disulfiram and the role of its metabolites in exerting therapeutic or toxic effects.

Mechanistic studies have utilized LC-MS/MS to identify and quantify various metabolites of disulfiram in biological samples, providing insights into the metabolic fate of the drug. nih.gov For instance, the formation of S-oxygenated metabolites of diethyldithiocarbamic acid methyl ester, such as the sulfoxide (B87167) and sulfone derivatives, has been investigated. These reactive metabolites are believed to be involved in the inhibition of enzymes like aldehyde dehydrogenase. nih.gov The high sensitivity and specificity of LC-HRMS/MS allow for the detection of these transient and often low-abundance intermediates, which is critical for piecing together the complete metabolic pathway.

Furthermore, the fragmentation patterns obtained from tandem mass spectrometry provide valuable structural information about the metabolites. The characteristic fragmentation of the diethyldithiocarbamate moiety can be used to track the metabolic transformations of this part of the molecule. For example, the loss of the diethylamino group or the cleavage of the C-S bonds can be monitored to identify modifications at these sites. The table below illustrates a plausible fragmentation pattern for diethyldithiocarbamic acid methyl ester in a tandem mass spectrometry experiment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss |

| 164.0566 | 116.0484 | [M+H - CH3SH]⁺ |

| 164.0566 | 88.0372 | [M+H - C2H5NCS]⁺ |

| 164.0566 | 72.0811 | [(C2H5)2N]⁺ |

By identifying and quantifying these metabolites and their conjugates (e.g., with glutathione (B108866) or N-acetylcysteine) in various biological compartments over time, researchers can build a comprehensive picture of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites. nih.gov This information is crucial for understanding its mechanism of action and for the development of new therapeutic strategies.

Biochemical and Molecular Interactions

Mechanisms of Enzyme Inhibition

The chemical compound diethyldithiocarbamic acid methanethiol (B179389) is a notable derivative and a potential physiological metabolite of disulfiram (B1670777). Its interactions with various enzymes have been a subject of scientific investigation, revealing specific and potent inhibitory activities. This section delves into the detailed mechanisms through which this compound exerts its inhibitory effects on key enzymes, namely aldehyde dehydrogenase and metalloproteinases.

Diethyldithiocarbamic acid methanethiol has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for the oxidation of aldehydes to carboxylic acids. This inhibitory action is of significant interest due to its implications in alcohol metabolism and potential therapeutic applications.

Research has demonstrated that this compound exhibits a pronounced specificity for the mitochondrial low-Kₘ isozyme of human aldehyde dehydrogenase (ALDH2). nih.govnih.gov This particular isozyme is crucial for the detoxification of acetaldehyde (B116499), a toxic metabolite of ethanol (B145695). The inactivation of the mitochondrial low-Kₘ ALDH is a key factor in the alcohol-sensitizing effects observed with compounds like disulfiram, from which this compound is derived. nih.gov

The structural characteristics of the inhibitor play a critical role in its interaction with the enzyme. Studies comparing the inhibitory effects of various diethyldithiocarbamic acid mixed disulfides have suggested that steric hindrance is a significant determinant of inhibitory potency. nih.gov Specifically, the size of the thiol substituent in the mixed disulfide influences the accessibility of the inhibitor to the active site of the mitochondrial ALDH. This provides an explanation for why disulfiram itself is a poor inhibitor of the mitochondrial enzyme in vitro, whereas its smaller metabolite, this compound, is an effective inactivator. nih.gov

The inhibition of aldehyde dehydrogenase by derivatives of disulfiram is generally characterized as irreversible. While the parent compound, disulfiram, is known to cause irreversible inhibition of ALDH, its metabolite, methyl diethylthiocarbamoyl-sulfoxide, has been shown to form a covalent adduct with the enzyme, leading to a cessation of its activity. nih.gov This covalent modification is consistent with an irreversible mechanism. Although the precise mechanism for this compound is still under investigation, it is believed to act in a similar manner, forming a stable, covalent bond with a crucial residue within the active site of the enzyme, thereby permanently inactivating it.

The catalytic mechanism of aldehyde dehydrogenase involves a critical cysteine residue at its active site. The thiol group of this cysteine is essential for the enzymatic reaction. Dithiocarbamates and their derivatives are known to be reactive towards sulfhydryl groups. nih.gov It is proposed that the inhibitory action of this compound involves a direct interaction with the thiol group of the active site cysteine residue of ALDH. This interaction likely results in the formation of a mixed disulfide, which effectively blocks the catalytic function of the enzyme.

Beyond its effects on aldehyde dehydrogenase, the dithiocarbamate (B8719985) scaffold, of which this compound is a part, has been shown to inhibit metalloproteinases. These enzymes are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.

The primary mechanism of inhibition of metalloproteinases by dithiocarbamates is believed to be through the chelation of the zinc ion (Zn²⁺) located within the active site of these enzymes. nih.govnih.gov This zinc ion is essential for the catalytic activity of metalloproteinases. By binding to the zinc ion, dithiocarbamates prevent the enzyme from carrying out its normal function. This mode of action has been observed in the inhibition of various metallo-β-lactamases by dithiocarbamate derivatives. nih.govnih.gov The ability of these compounds to act as inhibitors of metalloproteinases highlights a broader spectrum of their biochemical interactions.

Data Tables

Table 1: Enzyme Inhibition Profile of this compound and Related Compounds

| Compound/Class | Target Enzyme | Key Inhibition Mechanism | Specificity |

| This compound | Aldehyde Dehydrogenase (ALDH) | Covalent modification of active site thiol | Specific for mitochondrial low-Kₘ ALDH |

| Disulfiram | Aldehyde Dehydrogenase (ALDH) | Irreversible inhibition | Broader spectrum, but less potent in vitro on mitochondrial ALDH due to steric hindrance |

| Dithiocarbamates | Metalloproteinases | Chelation of active site Zn²⁺ ion | Broad-spectrum against zinc-dependent metalloenzymes |

Inhibition of Superoxide (B77818) Dismutase and Other Oxidoreductases

Diethyldithiocarbamic acid and its metabolite DDC are well-documented inhibitors of several oxidoreductase enzymes, most notably superoxide dismutase (SOD). The primary mechanism of inhibition for copper-zinc superoxide dismutase (Cu,Zn-SOD) involves the potent chelation and removal of the copper ion from the enzyme's active site. nih.govnih.gov This inactivation is a direct consequence of DDC's high affinity for copper, forming a stable copper-DDC complex that effectively depletes the enzyme of its essential metallic cofactor. nih.govnih.gov Studies have shown that the inactivation of the enzyme occurs in parallel with the binding of DDC, without the formation of a detectable ternary complex (enzyme-copper-DDC). nih.gov This inhibition of Cu,Zn-SOD can lead to an increase in intracellular superoxide radicals, triggering an oxidative stress response. nih.gov

Beyond SOD, this compound has been shown to be a potent inhibitor of the mitochondrial low-Km isozyme of human aldehyde dehydrogenase (ALDH). nih.govresearchgate.net This inhibitory action is significant as ALDH is a critical enzyme in the metabolism of aldehydes. The methanethiol mixed disulfide derivative of diethyldithiocarbamic acid directly inactivates this enzyme, a mechanism that is also suggested to be how disulfiram and DDC exert their effects in vivo. nih.govdocumentsdelivered.com

The interaction with the glutathione (B108866) system reveals a more complex role. While some studies show DDC can decrease the activity of glutathione peroxidase (GPx), others indicate it possesses "GPx-like" activity. nih.govnih.gov In the presence of reduced glutathione (GSH), DDC can facilitate the reduction of hydroperoxides, effectively mimicking the function of GPx and modifying lipoxygenase pathways. nih.govnih.gov

| Enzyme | Effect of Diethyldithiocarbamic Acid/DDC | Primary Mechanism | Reference |

| Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD) | Inhibition | Chelation and removal of Cu²⁺ from the active site. nih.govnih.gov | nih.govnih.govnih.gov |

| Mitochondrial Aldehyde Dehydrogenase (ALDH) | Inactivation | Direct inactivation by the methanethiol mixed disulfide derivative. nih.gov | nih.govresearchgate.netdocumentsdelivered.com |

| Glutathione Peroxidase (GPx) | Decreased activity / "GPx-like" activity | Varies with conditions; can directly reduce hydroperoxides in the presence of GSH. nih.govnih.gov | nih.govnih.govnih.gov |

| Glutathione Reductase (GR) | Increased activity | Adaptive response to altered glutathione metabolism. nih.gov | nih.govscispace.com |

| Catalase (CAT) | Increased activity | Adaptive response to elevated hydrogen peroxide levels. nih.gov | nih.gov |

Metal Chelation and Ligand Binding in Biological Systems

The defining chemical characteristic of diethyldithiocarbamic acid and its derivatives is their function as potent chelating agents, forming stable complexes with a variety of transition metal ions. nih.govbohrium.comresearchgate.netnih.gov This property is central to its biological effects.

Complexation with Transition Metal Ions (e.g., Copper, Iron, Cobalt)

Diethyldithiocarbamate (B1195824) exhibits a strong affinity for transition metals, binding them through its two sulfur atoms. nih.govatamanchemicals.com

Copper (Cu): The chelation of copper is a hallmark of DDC's action. nih.gov It readily forms a highly stable Cu(DDC)₂ complex, which is responsible for its ability to inhibit copper-containing enzymes like SOD. nih.govnih.gov This copper complex has also been implicated in pro-oxidant activities. acs.org

Iron (Fe): DDC also chelates iron, forming iron-dithiocarbamate complexes. nih.govmdpi.com These complexes are utilized in techniques like spin trapping to detect nitric oxide (NO) in biological systems, as the NO radical readily binds to the iron center of the complex, forming a stable, detectable product. atamanchemicals.comwikipedia.org The formation of iron-DDC complexes can also contribute to redox cycling and the generation of reactive oxygen species. mdpi.com

Cobalt (Co): The compound forms stable complexes with cobalt, such as cobalt tris(diethyldithiocarbamate) (Co(S₂CNEt₂)₃), an octahedral complex of Co(III). wikipedia.org In biological contexts, DDC can interact with cobalt-containing enzymes like cobalt-substituted carbonic anhydrase. nih.gov Furthermore, hydroxycobalamin (a form of vitamin B₁₂ containing cobalt) has been shown to catalyze the oxidation of DDC, enhancing its cytotoxicity independently of copper ions. nih.gov

Influence of Chelation on Enzyme Activity and Cellular Processes

The chelation of metal ions by diethyldithiocarbamate is a direct mechanism for modulating the activity of metalloenzymes and influencing broader cellular functions.

The removal of copper from Cu,Zn-SOD is a prime example of enzyme inhibition via metal chelation, leading to a buildup of superoxide radicals and subsequent oxidative stress. nih.gov This can trigger adaptive responses, such as the upregulation of other antioxidant enzymes like manganese superoxide dismutase (MnSOD). nih.gov

In the case of carbonic anhydrase, DDC's interaction depends on the metal ion present. It inhibits the native zinc enzyme and can remove cobalt from the cobalt-substituted enzyme at physiological pH, but forms a stable ternary complex (enzyme-Co(II)-DDC) at alkaline pH. nih.gov With the copper-substituted enzyme, DDC can readily remove the copper at higher ligand concentrations but can also form a ternary adduct at a 1:1 stoichiometric ratio. nih.gov This demonstrates that chelation can lead to either metal extraction or the formation of enzyme-metal-ligand complexes, both of which alter the enzyme's catalytic activity. atamanchemicals.comresearchgate.netlidsen.com

Beyond specific enzymes, metal chelation by DDC has wider implications. The formation of lipophilic (fat-soluble) metal-DDC complexes can alter the distribution and bioavailability of essential metals within and between cells, potentially leading to toxic effects by transporting metals into sensitive compartments like the brain. atamanchemicals.com This alteration of metal homeostasis is a key component of its biological impact. nih.gov

Modulation of Cellular Redox Balance and Oxidative Stress Mechanisms

Diethyldithiocarbamic acid and its metabolites significantly impact the cellular redox environment, acting as both an antioxidant and a pro-oxidant depending on the context. nih.gov This dual role is largely mediated through its effects on the glutathione system and antioxidant enzymes.

Alterations in Glutathione Levels and Redox State

Glutathione (GSH) is a critical cellular antioxidant, and its ratio to its oxidized form (GSSG) is a key indicator of cellular redox state. mit.eduyoutube.com Treatment of cells with DDC leads to complex changes in the glutathione pool.

| DDC Concentration | Change in Total Glutathione (GSHt) | Change in Oxidized Glutathione (GSSG) | Resulting GSH/GSSG Ratio | Reference |

| Control | Baseline | Baseline | ~112 | nih.gov |

| 100 µM | 2.3-fold increase | 2.6-fold increase | ~86 | nih.gov |

| 200 µM | 3.7-fold increase | 6.8-fold increase | ~54 | nih.gov |

| Data derived from studies on V79 Chinese hamster fibroblasts after 1-hour incubation. |

Impact on Antioxidant Enzyme Activities

The oxidative stress induced by DDC's disruption of SOD activity and glutathione balance triggers adaptive responses in other antioxidant enzymes.

Glutathione Reductase (GR): The activity of GR, the enzyme responsible for regenerating GSH from GSSG, is significantly increased following DDC exposure. nih.govscispace.comstjohns.edu This is a compensatory response to the increased levels of GSSG produced during the redox cycling of DDC. nih.govresearchgate.net

Catalase (CAT): Catalase activity has also been observed to increase. nih.gov This is likely an adaptive response to the elevated levels of hydrogen peroxide that can result from the dismutation of superoxide radicals, a process that may be increased when Cu,Zn-SOD is inhibited. nih.gov

These alterations collectively demonstrate that this compound, primarily through its metabolite DDC, is a potent modulator of cellular redox homeostasis, instigating a complex network of interactions involving metal-dependent enzymes and the glutathione antioxidant system. thno.org

Interactions with Other Biological Molecules and Pathways

The primary biochemical interaction of methyl diethyldithiocarbamate (DDTC-Me), also referred to as the S-methyl ester of diethyldithiocarbamic acid, is its role as a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH). medchemexpress.comcaymanchem.comnih.gov This interaction is of significant interest as DDTC-Me is an active metabolite of disulfiram, a drug used in the management of alcohol dependence. medchemexpress.comcaymanchem.comnih.govscbt.com The inhibition of ALDH by DDTC-Me leads to the accumulation of acetaldehyde when ethanol is consumed, resulting in unpleasant physiological effects.

Research has shown that DDTC-Me is formed in liver microsomes through the methylation of diethyldithiocarbamate, another metabolite of disulfiram. medchemexpress.comcaymanchem.comnih.gov The inhibitory action of DDTC-Me on ALDH has been observed in rat liver mitochondria, where it specifically targets the low Km isoform of the enzyme. medchemexpress.comcaymanchem.com The inactivation of hepatocyte low Km ALDH activity is dependent on the preoxidation of DDTC-Me by microsomal cytochrome P-450 mixed function oxidases. nih.gov This oxidation process leads to the formation of diethylthiocarbamic acid methyl ester (Me-DTC), which has been identified as a potent inhibitor of low Km ALDH. nih.gov

The interaction of DDTC-Me with ALDH has downstream effects on the cardiovascular system, particularly during an ethanol challenge. medchemexpress.comcaymanchem.comnih.gov Studies in rats have demonstrated that administration of DDTC-Me, followed by ethanol, leads to a significant decrease in mean arterial pressure and an increase in heart rate. medchemexpress.comcaymanchem.com

The following tables summarize the key research findings on the biochemical and molecular interactions of methyl diethyldithiocarbamate.

Table 1: Enzyme Inhibition by Methyl Diethyldithiocarbamate

| Enzyme Target | Organism/Tissue | Key Findings | Reference |

| Aldehyde Dehydrogenase (ALDH) | Rat Liver Mitochondria | Potent inhibitor of the low Km isoform. | medchemexpress.comcaymanchem.com |

| Aldehyde Dehydrogenase (ALDH) | Rat Hepatocytes | Inactivation of low Km ALDH activity is dependent on preoxidation by cytochrome P-450. | nih.gov |

Table 2: Physiological Effects of Methyl Diethyldithiocarbamate in the Presence of Ethanol

| Physiological Parameter | Organism | Experimental Condition | Observed Effect | Reference |

| Mean Arterial Pressure | Rat | Administration of DDTC-Me followed by ethanol challenge. | Decrease | medchemexpress.comcaymanchem.com |

| Heart Rate | Rat | Administration of DDTC-Me followed by ethanol challenge. | Increase | medchemexpress.comcaymanchem.com |

Coordination Chemistry and Material Science Research

Synthesis and Characterization of Metal Complexes with Diethyldithiocarbamate (B1195824) Ligands

The synthesis of metal-diethyldithiocarbamate complexes is generally straightforward, contributing to the extensive research into their properties and applications. capes.gov.br These complexes are typically characterized by a combination of analytical techniques to elucidate their structure and electronic properties.

The most common method for preparing transition metal-diethyldithiocarbamate complexes involves the reaction of a soluble metal salt with an alkali metal salt of diethyldithiocarbamate, such as sodium diethyldithiocarbamate. This salt metathesis reaction is widely applicable and often proceeds in aqueous or alcoholic solutions. nih.govwikipedia.org

For instance, nickel(II) diethyldithiocarbamate can be synthesized by reacting nickel(II) chloride with sodium diethyldithiocarbamate. wikipedia.org Similarly, complexes of copper, zinc, and cobalt are readily prepared using this method. sysrevpharm.orgnih.gov The synthesis of cobalt(II) and iron(II) dithiocarbamate (B8719985) complexes often requires an inert atmosphere to prevent oxidation to the more stable metal(III) state. baselius.ac.in In some cases, controlled oxidation by bubbling air through the reaction mixture is used to intentionally prepare the M(III) complexes. baselius.ac.in

Silver(I) dithiocarbamate complexes have also been synthesized by reacting aqueous solutions of silver nitrate (B79036) with potassium diethyldithiocarbamate salts. mdpi.com Tin(IV) dithiocarbamate complexes have been prepared and noted for their potential use in sensing applications. baselius.ac.in While ruthenium is a transition metal, specific synthesis details for its diethyldithiocarbamate complexes were not prominent in the provided search context, though the general versatility of dithiocarbamates suggests such complexes are feasible. nih.gov

An alternative synthetic route is the oxidative addition of tetraethylthiuram disulfide (the oxidized dimer of diethyldithiocarbamate) to low-valent metal complexes. wikipedia.org Another method involves the reaction of metal amido complexes with carbon disulfide. wikipedia.org

Table 1: Common Synthetic Methods for Metal-Dithiocarbamate Complexes

| Method | General Reaction | Example Reactants | Ref. |

|---|---|---|---|

| Salt Metathesis | MCln + n Na(S₂CNEt₂) → M(S₂CNEt₂)n + n NaCl | NiCl₂ + 2 NaS₂CNEt₂ | wikipedia.org |

| Oxidative Addition | M(CO)x + y [S₂CNEt₂]₂ → M(S₂CNEt₂)₂y + x CO | Mo(CO)₆ + 2 [S₂CNEt₂]₂ | wikipedia.org |

The structural elucidation of metal-diethyldithiocarbamate complexes is primarily achieved through single-crystal X-ray crystallography. nih.govresearchgate.net The diethyldithiocarbamate ligand typically binds to metal ions in a bidentate fashion through its two sulfur atoms, forming a four-membered chelate ring. nih.govbaselius.ac.in However, other coordination modes, such as monodentate and anisobidentate, are also known. nih.gov

The coordination geometry around the central metal ion is diverse and influenced by the metal's oxidation state and the steric and electronic properties of the ligands. For example, Ni(II), Cu(II), and Zn(II) diethyldithiocarbamate complexes have been characterized crystallographically. nih.gov Copper(II) diaryl-dithiocarbamate complexes often adopt a dimeric structure with square-planar geometry around each copper ion. rsc.org In contrast, some cobalt(II) complexes exhibit an octahedral structure. researchgate.net Organotin(IV) dithiocarbamate complexes, such as Bu₂SnL₂, can exist as monomers with a distorted trigonal bipyramidal geometry. researchgate.net The flexibility of the dithiocarbamate ligand allows it to stabilize various coordination numbers and geometries. dntb.gov.ua

Spectroscopic techniques are indispensable for characterizing diethyldithiocarbamate complexes.

UV-Visible Spectroscopy: The electronic spectra of these complexes provide information about the d-d electronic transitions and charge transfer bands. For example, the Cu(II)-diethyldithiocarbamate complex exhibits a prominent absorption peak around 450 nm, resulting in a distinct yellow color. nih.gov The electronic spectrum of a Co(II) complex showed bands assigned to ligand field and charge transfer transitions, consistent with an octahedral geometry. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination mode of the dithiocarbamate ligand. The C-N stretching frequency (thioureide band), typically found in the 1450-1550 cm⁻¹ region, is particularly informative. Its position indicates the degree of double bond character in the C-N bond, which is influenced by the metal ion. The C-S stretching frequency, usually observed between 950 and 1050 cm⁻¹, is also a key indicator of coordination. A single band in this region often suggests a bidentate coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize diamagnetic metal complexes in solution. mdpi.com The chemical shifts of the ethyl group protons and carbons can provide insights into the complex's structure and the electronic environment of the ligand. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy: This technique is applicable to paramagnetic complexes, such as those of Cu(II) or Fe(III), and provides detailed information about the electronic structure and the nature of the metal-ligand bonding. researchgate.net

Table 2: Key Spectroscopic Features of Diethyldithiocarbamate Complexes

| Technique | Spectroscopic Region/Parameter | Information Obtained | Ref. |

|---|---|---|---|

| UV-Vis | ~450 nm for Cu(II) complex | d-d transitions, charge transfer bands, geometry | nih.gov |

| FT-IR | 1450-1550 cm⁻¹ (ν(C-N)) | Coordination mode, C-N bond order | researchgate.net |

| FT-IR | 950-1050 cm⁻¹ (ν(C-S)) | Symmetrical chelation | researchgate.net |

| NMR | ¹H, ¹³C chemical shifts | Structure of diamagnetic complexes in solution | mdpi.com |

Applications of Coordination Complexes in Catalysis Research

While extensively used in other areas, the application of diethyldithiocarbamate complexes in catalysis is a developing field. A notable example is the use of zinc diethyldithiocarbamate (ZDTC) as a highly efficient catalyst for the synthesis of polyurethanes intended for biomedical applications. rsc.org Research has shown that ZDTC exhibits exceptional catalytic performance, enabling the formation of high molecular weight polymers. rsc.org This application highlights a potential alternative to the highly toxic organotin catalysts traditionally used in polyurethane synthesis. rsc.org The catalytic activity of metal-dithiocarbamate complexes has also been implicated in the oxidation of catechols. nih.gov Further research is exploring their potential in other catalytic processes, such as photoredox catalysis. researchgate.net

Role as Precursors in Advanced Material Synthesis (e.g., Polymers, Nanoparticles)

Diethyldithiocarbamate complexes have emerged as valuable single-source precursors (SSPs) for the synthesis of advanced materials, particularly metal sulfide (B99878) nanoparticles. acs.org The use of SSPs, which contain preformed metal-sulfur bonds, allows for careful control over the stoichiometry and phase of the resulting nanomaterials. acs.org

The thermal decomposition (thermolysis) of metal diethyldithiocarbamate complexes in a controlled environment leads to the formation of nanodimensional metal sulfides. acs.org For example, copper(II) diethyldithiocarbamate complexes have been successfully used to prepare copper sulfide (CuS) nanoparticles, including quantum dots. rsc.org Similarly, tin dithiocarbamates have proven useful as precursors for tin sulfide (SnS) nanoparticles. baselius.ac.in This approach is attractive because it is a facile method for producing a wide range of binary, ternary, and even quaternary metal sulfides with potential applications in photocatalysis and solar cells. acs.orgresearchgate.net

In polymer science, beyond their catalytic role, dithiocarbamate-based compounds are used to create functional polymers. For instance, dithiocarbamate-functionalized silica (B1680970) has been developed for applications such as scavenging heavy metal ions. researchgate.net The ability of the dithiocarbamate group to form coordination polymers with metals like silver also opens avenues for creating new materials with unique structural and functional properties. mdpi.com

Theoretical and Computational Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and geometry of dithiocarbamate (B8719985) compounds. nrel.govnih.govwavefun.com These methods can accurately predict molecular properties such as bond lengths, bond angles, and vibrational frequencies.

A key structural feature of diethyldithiocarbamates is the planarity of the S₂C-N moiety. This planarity arises from the delocalization of the nitrogen lone pair into the C=S π-system, resulting in a significant partial double bond character for the C-N bond. nih.govwikipedia.org This resonance stabilization is depicted by the zwitterionic resonance structure where a positive charge resides on the nitrogen and negative charges are on the sulfur atoms. wikipedia.org This electronic feature dictates the compound's conformational preferences and reactivity.

Computational studies, for instance at the DFT/B3LYP/TZVP level of theory, have been used to investigate the conformational landscape of related molecules like disulfiram (B1670777). researchgate.net Such analyses typically involve scanning the potential energy surface by systematically rotating key dihedral angles, such as the N-C-S-S and C-S-S-C bonds in disulfiram, to identify low-energy conformers. researchgate.net For methyl diethyldithiocarbamate (B1195824), similar calculations would focus on rotation around the C-N and C-S bonds. The energy barrier to rotation around the C-N bond is significant due to its partial double bond character, restricting the conformational freedom of the diethylamino group. wikipedia.org

Table 1: Representative Calculated Structural Parameters for Dithiocarbamates This table is illustrative, based on typical values found in computational studies of dithiocarbamate derivatives.

| Parameter | Typical Calculated Value (Å or °) | Computational Method |

|---|---|---|

| C=S Bond Length | ~1.68 - 1.71 Å | DFT (e.g., B3LYP) |

| C-N Bond Length | ~1.33 - 1.38 Å | DFT (e.g., B3LYP) |

| S-C-S Bond Angle | ~120 - 125° | DFT (e.g., B3LYP) |

| C-N Rotational Barrier | ~40 - 60 kJ/mol | DFT/HF |

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how dithiocarbamate compounds interact with biological macromolecules, particularly proteins. youtube.comfrontiersin.org These simulations model the movement of every atom in the system over time, offering insights into binding pathways, conformational changes, and the stability of ligand-protein complexes. nih.govwustl.edu Methyl diethyldithiocarbamate, as a metabolite of disulfiram, is of particular interest for its interactions with enzymes like aldehyde dehydrogenase and viral proteases. nih.govnih.gov

The simulation process typically begins with molecular docking to predict the initial binding pose of the ligand in the protein's active site. nih.gov For instance, studies have docked disulfiram metabolites into the active site of the SARS-CoV-2 papain-like protease (PLpro), identifying key interactions with cysteine residues. nih.gov Following docking, MD simulations are performed to assess the stability of this pose and explore the binding landscape. mdpi.comnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP) are used to estimate the binding affinity (ΔG_bind) of the ligand for the protein. rsc.orgnih.govmdpi.comnih.gov These calculations decompose the total binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation energies.

Hydrogen Bond Analysis: To identify specific hydrogen bonds that stabilize the complex.

Residue Interaction Analysis: To pinpoint key amino acid residues in the protein's binding pocket that have the strongest interactions with the ligand. youtube.comnih.gov

For example, MD simulations can reveal that the sulfur atoms of the dithiocarbamate moiety are crucial for coordinating with metal ions (like zinc) in metalloenzymes or for forming covalent or non-covalent interactions with cysteine residues in an active site. nih.govnih.gov

Table 2: Example of Binding Free Energy Decomposition from an MD Simulation This table represents a hypothetical MM/PBSA calculation for a dithiocarbamate inhibitor.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdw) | -45.5 |

| Electrostatic Energy (ΔE_ele) | -20.1 |

| Polar Solvation Energy (ΔG_pol) | +48.3 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.2 |

| Total Binding Free Energy (ΔG_bind) | -21.5 |

Electrochemistry and Redox Potential Calculations for Dithiocarbamate Systems

The electrochemical behavior of dithiocarbamates is dominated by the reversible one-electron oxidation of the dithiocarbamate anion (R₂NCS₂⁻) to a dithiocarbamyl radical (R₂NCS₂•), which then rapidly dimerizes to form a thiuram disulfide. rsc.orgresearchgate.net This redox process is central to their biological activity and industrial applications.

2 R₂NCS₂⁻ ⇌ (R₂NCS₂)₂ + 2e⁻

Studies have shown that a pathway involving a single electron detachment followed by radical dimerization is the most favorable mechanism for dithiocarbamate anion oxidation. tandfonline.com Theoretical calculations can predict how substituents on the nitrogen atom affect the redox potential. For instance, electron-donating groups are expected to lower the oxidation potential, making the compound easier to oxidize. The calculated potentials often show a good correlation with experimental values obtained from techniques like cyclic voltammetry. rsc.orgresearchgate.net Cyclic voltammetry experiments on dialkyl dithiocarbamates typically show a quasi-reversible oxidation wave corresponding to the formation of the thiuram disulfide. rsc.orgtandfonline.com

Table 3: Calculated vs. Experimental Redox Potentials for Dithiocarbamate/Thiuram Disulfide Systems Data are illustrative and compiled from literature findings. rsc.orgtandfonline.com

| Redox Couple | Solvent | Calculated E° (V vs. SHE) | Experimental E_peak (V vs. SHE) |

|---|---|---|---|

| (Et₂NCS₂)₂ / Et₂NCS₂⁻ | Acetonitrile (B52724) | ~ -0.3 to -0.4 | ~ -0.35 |

| (Me₂NCS₂)₂ / Me₂NCS₂⁻ | DMSO | ~ -0.4 to -0.5 | ~ -0.48 |

Ligand Field Theory Applications to Metal Complexes

Dithiocarbamates are versatile chelating ligands that form stable complexes with a wide range of transition metals. wikipedia.orgmdpi.comsysrevpharm.org Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, spectra, and magnetic properties of these complexes. wikipedia.orglibretexts.org LFT describes how the interaction between the metal d-orbitals and the ligand orbitals (in this case, primarily the sulfur donor atoms) lifts the degeneracy of the d-orbitals.

Dithiocarbamates are considered soft, strong-field ligands, typically ranking high in the spectrochemical series. researchgate.net They are strong π-donors due to the delocalized electronic structure of the NCS₂⁻ moiety. wikipedia.org This results in a large ligand field splitting energy (Δ), which influences the electron configuration and spin state of the metal ion.

A classic example is the square planar bis(diethyldithiocarbamato)nickel(II) complex, [Ni(Et₂dtc)₂]. As a d⁸ metal ion in a square planar environment, the d-orbitals split into four distinct energy levels. The electronic absorption spectrum of this complex shows characteristic d-d transition bands, which can be assigned based on the LFT model. researchgate.netresearchgate.net The high intensity of some of these bands indicates significant metal-ligand covalent character.

Orgel diagrams are qualitative tools derived from LFT that show the relative energies of electronic terms and are used to predict the number of spin-allowed transitions for high-spin octahedral and tetrahedral complexes. wikipedia.orglibretexts.orgslideshare.netuou.ac.indalalinstitute.com For a high-spin d⁸ octahedral complex like [Ni(H₂O)₆]²⁺, an Orgel diagram predicts three spin-allowed transitions, which are observed experimentally. uou.ac.inijsdr.org By comparing this to the spectrum of a Ni(II)-dithiocarbamate complex, the stronger field nature of the dithiocarbamate ligand can be confirmed by the shift of these absorption bands to higher energy.

Future Research Directions and Emerging Academic Applications

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of dithiocarbamates and their analogues is a cornerstone of their development for various applications. Future research is increasingly focused on developing more efficient, atom-economical, and environmentally benign synthetic methodologies.

One promising avenue is the expansion of one-pot, multi-component reactions . These reactions, which involve the combination of three or more reactants in a single step, offer a highly efficient means of generating molecular diversity. nih.gov A notable approach involves the reaction of amines, carbon disulfide (CS₂), and alkyl halides under solvent-free and catalyst-free conditions, presenting a green and atom-economic pathway to S-alkyl dithiocarbamates. organic-chemistry.org Future work could adapt these methods to synthesize a wide array of analogues by varying the amine and alkylating agent, potentially using methanethiol (B179389) precursors.

Furthermore, transition-metal-catalyzed cross-coupling reactions are emerging as powerful tools for creating S-aryl dithiocarbamates, which are otherwise challenging to synthesize. organic-chemistry.orgresearchgate.net Visible-light photocatalysis also offers a mild and efficient method for producing S-alkyl dithiocarbamates from readily available alkyl carboxylic acids and tetraalkylthiuram disulfides. organic-chemistry.org The exploration of these advanced catalytic systems will likely lead to the discovery of novel dithiocarbamate (B8719985) structures with unique electronic and steric properties.

| Synthetic Method | Key Features | Potential for Analogue Synthesis |

| One-Pot, Three-Component Reaction | High efficiency, mild conditions, catalyst-free. noaa.gov | High, by varying amine and electrophile components. |

| Transition Metal-Catalyzed Coupling | Enables synthesis of unsymmetrical and S-aryl dithiocarbamates. researchgate.net | Excellent for creating complex aromatic analogues. |

| Visible-Light Photocatalysis | Mild reaction conditions, broad substrate scope, high functional group tolerance. organic-chemistry.org | Suitable for synthesizing structurally diverse S-alkyl derivatives. |

Advanced Mechanistic Elucidation of Enzyme Inhibition and Selectivity

Dithiocarbamates are recognized as potent inhibitors of various enzymes, a property often linked to their strong metal-chelating capabilities. nih.gov Future research is aimed at a more profound understanding of their inhibition mechanisms to design more selective and effective molecules for research purposes.

Dithiocarbamates can inhibit metalloenzymes by binding to the metal ion in the active site, such as the zinc ion in carbonic anhydrase and metallo-β-lactamases. rsc.orgmdpi.com Derivatives of dithiocarbamate-sulfonamide have been identified as potent inhibitors of carbonic anhydrase, which is involved in physiological processes that can lead to disorders like glaucoma and epilepsy when dysregulated. mdpi.com The mechanism often involves the coordination of the sulfur atoms to the metal center, disrupting the enzyme's catalytic activity. rsc.org

Beyond simple chelation, the inhibitory action can be more complex. For instance, the inhibition of apoptosis by dithiocarbamates may be mediated by their disulfide metabolites, which can cause thiol oxidation and directly prevent the proteolytic activation of enzymes like procaspase-3. acs.org Understanding these nuanced biochemical interactions is critical. Advanced biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in visualizing the precise binding modes of dithiocarbamate derivatives within enzyme active sites. This structural information is invaluable for elucidating the basis of their potency and selectivity, guiding the design of next-generation inhibitors for specific research targets.

Development of Sophisticated Analytical Methodologies for Research

As new dithiocarbamate derivatives are synthesized and studied, the need for advanced analytical methods to detect and quantify these sulfur-containing compounds becomes paramount. Future research will focus on enhancing the sensitivity, selectivity, and speed of these techniques.

Chromatographic methods are central to the analysis of sulfur compounds. Gas chromatography (GC) and liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), are widely used for separation. malvernpanalytical.com The key to sensitive and selective detection lies in the choice of detector.

Sulfur Chemiluminescence Detector (SCD): This detector is highly specific for sulfur-containing compounds and provides an equimolar response, simplifying quantification. scientific.net It is often coupled with GC for the analysis of volatile sulfur compounds.

Flame Photometric Detector (FPD): Another sulfur-selective detector used with GC, though it can sometimes be susceptible to interference. asdevices.com

Mass Spectrometry (MS): When coupled with GC or LC, MS provides structural information, allowing for definitive identification of analytes. Headspace GC-MS is a common technique for analyzing volatile compounds like methanethiol. analytice.com

For bulk sulfur analysis, elemental combustion analyzers coupled with UV-Fluorescence (UVF) or microcoulometric detection are standard. creaanalytical.com.au Spectroscopic techniques such as Infrared (IR) spectroscopy can identify sulfur-containing functional groups, while X-ray Photoelectron Spectroscopy (XPS) can provide information on the oxidation state of sulfur atoms. malvernpanalytical.com Future developments may include the routine use of Laser-Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) for trace-level sulfur analysis and isotopic determination. researchgate.net

| Analytical Technique | Principle | Application in Dithiocarbamate Research |

| GC-SCD | Separation by gas chromatography, detection by sulfur chemiluminescence. scientific.net | Quantification of volatile sulfur compounds and derivatives. |

| HPLC-MS | Separation by liquid chromatography, identification by mass spectrometry. malvernpanalytical.com | Analysis of non-volatile dithiocarbamate derivatives and their metabolites. |

| Elemental Analysis (UVF) | Combustion of sample to SO₂, detection by UV fluorescence. creaanalytical.com.au | Determination of total sulfur content in synthesized compounds. |

| XPS | Analysis of core-level electrons ejected by X-ray irradiation. malvernpanalytical.com | Characterization of sulfur oxidation states in coordination compounds. |

Design of New Coordination Compounds with Specific Reactivity

Dithiocarbamates are versatile ligands that form stable complexes with a vast range of transition metals. wikipedia.org This property is central to their utility, and future research is focused on designing novel coordination compounds with tailored geometries, electronic properties, and specific reactivity.

The synthesis of these complexes often involves the reaction of a dithiocarbamate salt with a metal salt or the insertion of CS₂ into a metal-amide bond. mdpi.com The resulting complexes can exhibit diverse structures, including mononuclear, dinuclear, and macrocyclic architectures. mdpi.comsemanticscholar.org The coordination geometry—such as square planar for Ni(II) and Cu(II) or tetrahedral for Zn(II)—is influenced by the metal ion and the steric and electronic properties of the dithiocarbamate ligand. semanticscholar.orgrsc.org

A key research direction is the design of complexes for specific applications. By modifying the substituents on the nitrogen atom of the dithiocarbamate ligand, researchers can fine-tune the solubility, stability, and reactivity of the metal complex. The incorporation of chiral centers or functional groups like phenols can impart unique properties, such as photoluminescence. rsc.org These tailored coordination compounds are being investigated for their potential as catalysts, single-source precursors for nanomaterials, and luminescent materials. mdpi.com

Computational Design of Diethyldithiocarbamic Acid Methanethiol Derivatives for Targeted Research Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties before their synthesis. This in silico approach is particularly valuable for designing targeted dithiocarbamate derivatives.

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a ligand to the active site of a target protein. nih.gov This method has been employed to design dithiocarbamate derivatives as inhibitors for enzymes like the SARS-CoV-2 main protease (Mᵖʳᵒ). nih.govnih.gov By simulating the interactions between the molecule and the protein, researchers can prioritize candidates for synthesis that are most likely to exhibit high inhibitory activity.

Density Functional Theory (DFT) calculations are used to investigate the electronic structure, geometry, and reactivity of molecules and coordination compounds. rsc.org For dithiocarbamate metal complexes, DFT can corroborate coordination geometries suggested by experimental data and provide insights into their stability and spectroscopic properties. rsc.org These computational approaches, combined with quantitative structure-activity relationship (QSAR) studies, allow for the systematic optimization of dithiocarbamate structures to enhance their efficacy and selectivity for specific biological targets or material science applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diethyldithiocarbamic acid methanethiol and its derivatives?

- Methodological Answer: Diethyldithiocarbamic acid derivatives are typically synthesized via nucleophilic substitution reactions. For example, sodium salts are prepared by reacting secondary amines (e.g., diethylamine) with carbon disulfide in alkaline conditions, followed by purification through recrystallization . Methanethiol derivatives may involve thiolation reactions, where intermediates like sodium diethyldithiocarbamate react with methanethiol under controlled pH and temperature. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed using FTIR to detect characteristic C=S and S-H stretches .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- FTIR Spectroscopy : Identifies functional groups (e.g., C=S at ~950–1050 cm⁻¹, N-C-S vibrations at ~1500 cm⁻¹) .

- NMR Spectroscopy : and NMR confirm molecular structure (e.g., diethyl group protons at δ 1.0–1.5 ppm, thiocarbamate carbons at δ 190–210 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric purity of C, H, N, and S .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence the selectivity of methanol thiolation reactions involving diethyldithiocarbamic acid derivatives?

- Methodological Answer: Acid-base properties of catalysts (e.g., KWO/AlO) determine whether methanol thiolation yields methanethiol (CHSH) or dimethyl sulfide (CH)S. Researchers use temperature-programmed desorption (TPD) of NH and CO to quantify acid and base sites. Weak Lewis acid sites and moderate basicity favor CHSH selectivity (>80%) by promoting HS adsorption and inhibiting over-methylation. Catalysts are further characterized via X-ray photoelectron spectroscopy (XPS) to correlate surface properties with reaction outcomes .

Q. What experimental approaches are used to study the inhibitory effects of this compound on enzymes like aldehyde dehydrogenase (ALDH)?

- Methodological Answer: Inhibition studies involve:

- Enzyme Activity Assays : Pre-incubate ALDH with this compound and measure NADH production spectrophotometrically at 340 nm. IC values are calculated using dose-response curves .

- Kinetic Analysis : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots.

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding interactions between the inhibitor and ALDH active sites .

Q. How can researchers resolve contradictions in catalytic performance data for diethyldithiocarbamic acid-based catalysts?

- Methodological Answer: Contradictions often arise from variations in catalyst preparation (e.g., calcination temperature, promoter loading). To address this:

- Comparative Studies : Synthesize catalysts under identical conditions and benchmark against reference materials (e.g., industrial KWO/AlO).

- In Situ Spectroscopy : Use Raman or FTIR to monitor active sites during reaction conditions.

- Statistical Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like temperature, pressure, and feed ratio .

Q. What methodologies assess the stability of this compound under varying experimental conditions?

- Methodological Answer: Stability is evaluated through:

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), UV light, or oxidative environments (HO). Degradation products are identified via HPLC-MS .

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition profiles (e.g., decomposition onset at ~150°C).

- pH-Dependent Stability : Monitor structural integrity using NMR in buffered solutions (pH 2–12) .

Q. How to design experiments to evaluate the role of this compound in plant defense responses?

- Methodological Answer:

- Gene Expression Analysis : Treat plant tissues (e.g., Malus domestica leaves) with this compound and quantify defense-related genes (e.g., MdPR-4) via qRT-PCR .

- Pathogen Challenge Assays : Inoculate treated plants with Botryosphaeria dothidea and measure lesion size compared to controls.

- Phytohormone Profiling : Use LC-MS to track salicylic acid (SA) and jasmonic acid (JA) levels, linking them to defense pathways .

Contradiction and Validation Questions

Q. How do researchers validate the purity of this compound in metal complexation studies?

- Methodological Answer:

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Ag complexes show peaks at ~350–400 nm) .

- Molar Conductivity Measurements : Confirm 1:1 or 1:2 metal-ligand ratios in solution.

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve crystal structures to verify coordination geometry .

Q. What strategies mitigate biases in AI-driven research on this compound?

- Methodological Answer:

- Diverse Training Data : Curate datasets from multiple sources (e.g., Reaxys, PubMed) to avoid overfitting.

- Human-in-the-Loop Validation : Cross-check AI-generated hypotheses (e.g., reaction pathways) with experimental data.

- Ethical AI Frameworks : Implement transparency protocols for data sourcing and algorithmic decisions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.